2-Bromo-4-(difluoromethoxy)-6-nitroaniline
Description
2-Bromo-4-(difluoromethoxy)-6-nitroaniline is a halogenated nitroaniline derivative featuring a bromine atom at the 2-position, a difluoromethoxy group (-OCF₂H) at the 4-position, and a nitro (-NO₂) group at the 6-position of the aniline ring. The difluoromethoxy group introduces strong electron-withdrawing effects, influencing reactivity and physicochemical properties compared to other substituents .
Properties
IUPAC Name |
2-bromo-4-(difluoromethoxy)-6-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2N2O3/c8-4-1-3(15-7(9)10)2-5(6(4)11)12(13)14/h1-2,7H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPGFNQYDAFNAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(difluoromethoxy)-6-nitroaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: The nitration of 2-bromo-4-(difluoromethoxy)aniline can be achieved using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 6-position.
Bromination: The bromination of 4-(difluoromethoxy)aniline can be carried out using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The aniline moiety can be oxidized to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Reduction: Formation of 2-bromo-4-(difluoromethoxy)-6-aminoaniline.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
2-Bromo-4-(difluoromethoxy)-6-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(difluoromethoxy)-6-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential activity as an electron acceptor, which could be relevant in redox reactions.
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
The table below compares key structural analogs based on substituents, molecular weight, and properties:
Hypothesized Properties of 2-Bromo-4-(difluoromethoxy)-6-nitroaniline :
- Molecular Formula : C₇H₅BrF₂N₂O₃ (estimated).
- Molecular Weight : ~272.03 g/mol (higher than methoxy analogs due to fluorine atoms).
- Solubility : Likely lower water solubility compared to methoxy derivatives but higher than tert-butyl analogs due to polar fluorine atoms.
Biological Activity
2-Bromo-4-(difluoromethoxy)-6-nitroaniline (CAS No. 142654-92-0) is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique chemical structure, characterized by the presence of bromine, difluoromethoxy, and nitro groups, suggests potential biological activities that merit detailed exploration.
- Molecular Formula: C7H5BrF2N2O3
- Molecular Weight: 283.03 g/mol
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including antimicrobial and anticancer properties. The compound's interactions at the molecular level can influence various biochemical pathways.
The biological activity of this compound is believed to involve:
- Enzyme Interaction: The compound may bind to specific enzymes, modulating their activity and affecting metabolic pathways.
- Cell Signaling Pathways: It may influence pathways related to cell growth, apoptosis, and inflammation.
Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibitory effects, particularly against Gram-positive bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 18 |
Anticancer Properties
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. A notable study reported the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| Hepatocellular carcinoma (HepG2) | 5.6 |
| Breast cancer (MCF7) | 8.3 |
| Lung cancer (A549) | 7.1 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents.
Toxicological Profile
While exploring its biological activities, it is crucial to assess the compound's safety profile:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
